
3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the benzamide and dimethoxyphenyl groups. The synthesis of triazole derivatives has been extensively studied, and there are several methods available, including the use of copper-on-charcoal as a heterogeneous catalyst . The synthesis of benzamide compounds can start from 2,3-dimethoxybenzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazole ring, for example, contains two carbon and three nitrogen atoms . The compound also contains a benzamide group and a dimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. For example, triazole compounds are known to undergo a variety of reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the triazole ring, benzamide group, and dimethoxyphenyl group would influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of tetra- and penta-heterocyclic compounds, incorporating structures similar to 3,4-Dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, is a significant area of research. These compounds are prepared through reactions that lead to various derivatives with potential pharmacological activities. For example, compounds have been synthesized with the anticipation that they may exhibit antimicrobial, anti-inflammatory, and wound-healing properties, indicative of their vast potential in medicinal chemistry (Abdallah et al., 2009).
Pharmacological Tool Compounds
Derivatives similar to the compound of interest have been explored as inhibitors of soluble epoxide hydrolase, a key enzyme involved in various physiological processes including inflammation and blood pressure regulation. The design and optimization of these inhibitors demonstrate the compound's potential as a tool for investigating physiological and pathological processes, as well as a starting point for the development of therapeutic agents (Thalji et al., 2013).
Wound Healing Applications
Some derivatives have been evaluated for their wound-healing potential in vivo, showing significant activity. This underscores the potential therapeutic applications of compounds structurally related to 3,4-Dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide in the treatment of wounds. Such studies are pivotal in identifying new therapeutic agents that can enhance the wound healing process, indicating the broad application spectrum of these compounds (Vinaya et al., 2009).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and effective antiviral activity .
Result of Action
It’s known that indole derivatives show various biologically vital properties . This suggests that this compound may have similar effects.
Action Environment
It’s known that similar compounds can enhance the body’s stress response, particularly oxidative stress, and improve fur quality . This suggests that this compound may have similar influences.
特性
IUPAC Name |
3,4-dimethoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-31-20-9-8-16(14-21(20)32-2)22(29)24-17-10-12-27(13-11-17)23(30)19-15-28(26-25-19)18-6-4-3-5-7-18/h3-9,14-15,17H,10-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHBCPPCKYVVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

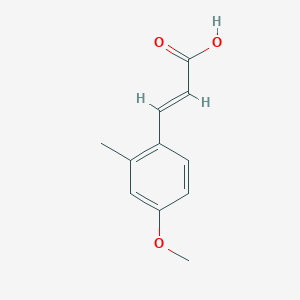

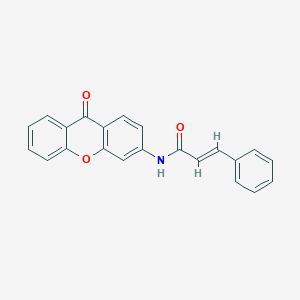
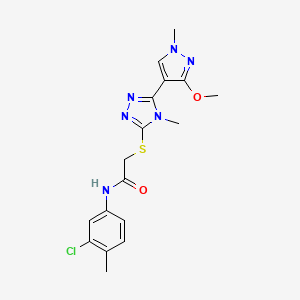
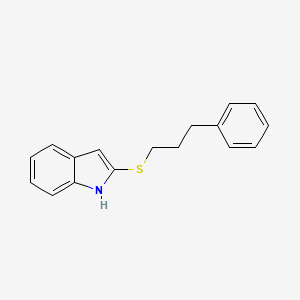
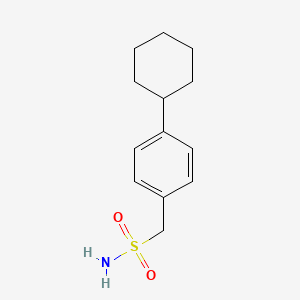
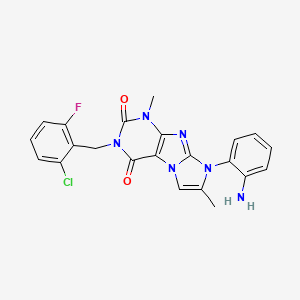

![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)
![[1-(4-Bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2462755.png)
![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)

